3,5-Dibromo-4-oxopentanoic acid
Description
Properties
IUPAC Name |
3,5-dibromo-4-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2O3/c6-2-4(8)3(7)1-5(9)10/h3H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBYRLPTCCHXFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)CBr)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1775-46-8 | |
| Record name | NSC24873 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dibromolevulinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3,5 Dibromo 4 Oxopentanoic Acid and Its Structural Analogues
Halogenation Strategies
The introduction of bromine atoms onto a pre-existing pentanoic acid backbone is a primary approach to synthesizing 3,5-dibromo-4-oxopentanoic acid. These methods vary in their selectivity and the reagents employed.
Direct Bromination of Pentanoic Acid Derivatives
The most direct route to this compound involves the bromination of 4-oxopentanoic acid, also known as levulinic acid. Early research into the halogenation of levulinic acid demonstrated that direct bromination can indeed yield the desired dibrominated product.
Historically, the bromination of levulinic acid in a concentrated hydrochloric acid solution was known to produce 3-bromolevulinic acid. However, further studies revealed that the reaction conditions could be manipulated to favor the formation of the dibromo derivative. One of the foundational methods for synthesizing 3,5-dibromolevulinic acid involves the bromination of levulinic acid with one mole of bromine in the presence of a small amount of phosphorus, which acts as a catalyst. This approach, however, can be complicated by the formation of tar-like byproducts, especially with larger quantities of phosphorus.
The direct bromination of levulinic acid is influenced by the presence of its three methylene (B1212753) groups, each adjacent to a carbonyl group, making multiple positions susceptible to substitution. The choice of reaction conditions is therefore crucial in directing the halogenation to the desired 3- and 5-positions.
Regioselective and Stereoselective Approaches in Bromination
Achieving regioselectivity in the bromination of 4-oxopentanoic acid and its derivatives is a significant challenge due to the presence of multiple reactive sites. Modern synthetic methods have focused on developing more controlled and selective bromination reactions.
Regioselectivity: The regioselectivity of bromination can be influenced by the choice of solvent and brominating agent. For instance, in the electrochemical bromination of methyl levulinate, the solvent system plays a crucial role in determining the position of bromination. The use of methanol (B129727) as a solvent favors the formation of the 5-bromo derivative, while a mixture of acetonitrile (B52724) and water directs the bromination to the 3-position.
For the selective α-monobromination of β-keto esters and 1,3-diketones, which are structurally related to the target molecule, bromodimethylsulfonium bromide (BDMS) has been shown to be an effective and regioselective reagent. acs.orgacs.orgnih.govmemphis.edu This method offers high yields without the need for additional catalysts like Lewis acids or bases. acs.orgacs.orgnih.govmemphis.edu Another approach utilizes a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO3) in an aqueous acidic medium for the regioselective α-bromination of ketones. rsc.org
Stereoselectivity: When considering the stereochemistry of bromination, particularly for chiral analogs, organocatalysis has emerged as a powerful tool. The first organocatalytic enantioselective α-bromination of aldehydes and ketones has been developed, employing chiral catalysts to control the stereochemical outcome. For ketones, a C2-symmetric imidazolidine (B613845) catalyst has been used to achieve high enantioselectivity.
Furthermore, hydroxyl-directed reductions of β-hydroxy ketones, which can be precursors to halogenated derivatives, offer a way to control the stereochemistry of the resulting diols. youtube.com While not a direct bromination, these methods highlight strategies for installing specific stereocenters that could be relevant in the synthesis of chiral brominated analogs.
Multi-Step Synthetic Routes
In cases where direct halogenation is not feasible or does not provide the desired regioselectivity, multi-step synthetic routes are employed. These approaches involve the initial construction of the core carbon skeleton followed by the introduction of the halogen substituents.
Construction of the 4-Oxopentanoic Acid Core from Basic Precursors
The 4-oxopentanoic acid (levulinic acid) core is a readily available platform chemical, often derived from the acid-catalyzed degradation of carbohydrates. One of the classic laboratory preparations involves the treatment of sucrose (B13894) with concentrated hydrochloric acid. nih.gov This process involves heating the sugar in an acidic solution, leading to the formation of levulinic acid along with formic acid and humins. nih.gov
The synthesis of levulinic acid from C5 and C6 sugars is a cornerstone of biorefinery processes. organic-chemistry.org For example, the acid-catalyzed dehydration of fructose (B13574) or glucose can yield levulinic acid. acs.org The use of heterogeneous catalysts, such as strong cation exchange resins, has been explored to improve the efficiency and sustainability of this conversion. acs.org
Alternative synthetic strategies for constructing the 4-oxopentanoic acid skeleton include the malonic ester synthesis or the acetoacetic ester synthesis. chegg.comyoutube.com For instance, the acetoacetic ester synthesis can be adapted to produce substituted methyl ketones, which could then be further functionalized to yield the desired pentanoic acid derivative. youtube.com
Below is a table summarizing some of the basic precursors for the synthesis of 4-oxopentanoic acid:
| Precursor | Reagents and Conditions | Product | Reference |
| Sucrose | Concentrated HCl, heat | 4-Oxopentanoic acid | nih.gov |
| Fructose | Strong cation exchange resin, NaCl, H2O, 110°C | 4-Oxopentanoic acid | acs.org |
| Glucose | Strong cation exchange resin, NaCl, H2O, 145°C | 4-Oxopentanoic acid | acs.org |
| Diethyl malonate | 1. Sodium ethoxide, 2-ethyl-1-bromohexane; 2. Saponification; 3. Acidification; 4. Decarboxylation | 4-Ethyloctanoic acid (an analog) | mdpi.com |
Introduction of Halogen Substituents in Functionalized Carbon Chains
Once the 4-oxopentanoic acid core or a suitable precursor is in hand, the next step in a multi-step synthesis is the introduction of bromine atoms. This can be achieved through various halogenation methods that are compatible with the existing functional groups.
For example, the selective bromination of the terminal methyl group (C-5) of methyl levulinate can be achieved using copper(II) bromide (CuBr2) as the brominating agent. This method is presented as a safer and more selective alternative to using liquid bromine.
The α-bromination of ketones is a well-established transformation in organic synthesis and can be applied to introduce a bromine atom at the C-3 position of the 4-oxopentanoic acid skeleton. A variety of reagents have been developed for this purpose, including N-bromosuccinimide (NBS), often in the presence of a radical initiator or an acid catalyst. The use of pyridine (B92270) hydrobromide perbromide has also been reported for the α-bromination of acetophenone (B1666503) derivatives, which are structurally similar to the ketone portion of 4-oxopentanoic acid. nih.gov
Visible light-mediated C-H bromination using N-bromoamides has emerged as a powerful tool for the site-selective functionalization of aliphatic chains, offering a potential route to introduce bromine at specific positions under mild conditions. acs.orgacs.org
The following table provides examples of introducing halogen substituents into functionalized carbon chains:
| Substrate | Reagent(s) | Product | Reference |
| Methyl levulinate | CuBr2 | 5-Bromo methyl levulinate | |
| Cyclohexane | N-Bromo-2,2-dimethylpropanamide, visible light | Cyclohexyl bromide | acs.org |
| 4-Chloroacetophenone | Pyridine hydrobromide perbromide, acetic acid | 4-Chloro-α-bromoacetophenone | nih.gov |
| β-Keto esters | Bromodimethylsulfonium bromide | α-Monobrominated β-keto esters | acs.orgacs.orgnih.govmemphis.edu |
Strategies Utilizing Organometallic Chemistry for Related Brominated Structures
Organometallic chemistry offers a versatile toolkit for the synthesis of complex molecules, including halogenated compounds. While specific examples for the direct synthesis of this compound using organometallic reagents are not abundant in the literature, analogous transformations provide insight into potential synthetic strategies.
The reaction of organometallic reagents, such as Grignard reagents or organolithium compounds, with carboxylic acid derivatives is a common method for forming carbon-carbon bonds and synthesizing ketones. youtube.comchadsprep.com For instance, the addition of an organometallic reagent to a suitably protected and functionalized pentanoic acid derivative could be a key step in constructing the carbon skeleton before or after the introduction of bromine.
More advanced strategies involve the use of organoboron compounds. For example, the reaction of benzyldiboronates with esters can lead to the formation of ketones. This methodology has been extended to the synthesis of α-haloketones by trapping the intermediate boron enolate with an electrophilic halogen source like N-bromosuccinimide (NBS).
Synthesis of Key Precursors and Related Compounds
The synthesis of this compound relies on the availability of key precursors, primarily 4-oxopentanoic acid (levulinic acid) and its monobrominated derivatives. Understanding the preparation of these foundational molecules is crucial for developing efficient synthetic routes to the target compound. This section details the established methodologies for synthesizing these essential precursors and other related substituted pentanoic acid derivatives.
Preparation of 4-Oxopentanoic Acid (Levulinic Acid)
4-Oxopentanoic acid, commonly known as levulinic acid, is a highly versatile platform chemical derived from the degradation of cellulose (B213188) and other carbohydrates. Its synthesis from biomass sources, particularly through the acid-catalyzed hydrolysis of furfuryl alcohol, is a well-established and economically significant process.
One of the primary industrial methods for producing levulinic acid involves the treatment of C6 sugars, such as glucose or fructose, or lignocellulosic biomass with mineral acids like sulfuric acid or hydrochloric acid. A common laboratory and industrial precursor for levulinic acid synthesis is furfuryl alcohol, which itself can be derived from xylose. The conversion of furfuryl alcohol to levulinic acid typically proceeds in an aqueous acidic medium under heating. The reaction mechanism involves the acid-catalyzed rearrangement of furfuryl alcohol.
A detailed laboratory procedure for the preparation of furoic acid and furfuryl alcohol from furfural (B47365) has been documented in Organic Syntheses. guidechem.com Furfural undergoes a Cannizzaro reaction in the presence of a strong base like sodium hydroxide (B78521) to yield furoic acid and furfuryl alcohol. guidechem.com This furfuryl alcohol can then be utilized as a starting material for levulinic acid production. The conversion of xylose, a C5 sugar, can also lead to furfural, which is then reduced to furfuryl alcohol, highlighting the pathway from biomass to this key precursor. chemspider.comnih.gov
The reaction conditions for the conversion of furfuryl alcohol to levulinic acid are critical for achieving high yields. The process typically involves heating furfuryl alcohol with a dilute mineral acid.
Table 1: Representative Synthesis of 4-Oxopentanoic Acid
| Starting Material | Reagents | Key Conditions | Product | Reference |
|---|---|---|---|---|
| Furfuryl Alcohol | Dilute HCl or H₂SO₄ | Heating in aqueous solution | 4-Oxopentanoic Acid | zbaqchem.com |
| Xylose | Acid Catalyst | One-pot reaction | Furfuryl Alcohol | chemspider.comnih.gov |
Synthesis of Monobrominated 4-Oxopentanoic Acid Isomers
The selective bromination of 4-oxopentanoic acid is a critical step toward the synthesis of this compound. The presence of two reactive methylene groups (at C-3 and C-5) adjacent to carbonyl functions allows for the formation of different monobrominated isomers, namely 3-bromo-4-oxopentanoic acid and 5-bromo-4-oxopentanoic acid. The regioselectivity of the bromination is highly dependent on the reaction conditions and the brominating agent used. zbaqchem.comacs.org
Direct bromination of levulinic acid in a concentrated hydrochloric acid solution has been reported to yield 3-bromolevulinic acid. acs.org The structure of this isomer is supported by its conversion to acetylacrylic acid upon treatment with a base. acs.org Alternative methods have been explored to improve selectivity and yield. For instance, the use of copper(II) bromide (CuBr₂) has been shown to be a milder and more selective reagent for the bromination of levulinic acid and its esters. rsc.org This method is considered more environmentally friendly compared to using elemental bromine. rsc.org
Electrochemical methods have also been developed for the bromination of methyl levulinate, an ester of levulinic acid. researchgate.net Interestingly, the regioselectivity of this electrochemical bromination is dependent on the solvent system. In methanol, the reaction favors the formation of methyl 5-bromo-4-oxopentanoate, whereas in an acetonitrile-water mixture, methyl 3-bromo-4-oxopentanoate is the predominant product. researchgate.net
The reaction of levulinic acid with one mole of bromine in the presence of a catalytic amount of phosphorus, a variation of the Hell-Volhard-Zelinsky reaction, has been found to primarily yield 3,5-dibromolevulinic acid, indicating that the monobrominated intermediate brominates faster than levulinic acid itself under these conditions. datapdf.com
A procedure for the synthesis of a mixture of alkyl 3-bromolevulinate and alkyl 5-bromolevulinate involves the dropwise addition of bromine to a refluxing solution of levulinic acid in methanol. chemicalbook.com The resulting mixture of esters can then be used in subsequent synthetic steps. chemicalbook.com
Table 2: Synthesis of Monobrominated 4-Oxopentanoic Acid Isomers
| Starting Material | Brominating Agent | Solvent/Conditions | Major Product | Reference |
|---|---|---|---|---|
| Levulinic Acid | Bromine | Concentrated HCl | 3-Bromo-4-oxopentanoic acid | acs.org |
| Methyl Levulinate | CuBr₂ | Not specified | 5-Bromo-4-oxopentanoate | rsc.org |
| Methyl Levulinate | NH₄Br (Electrochemical) | Methanol | Methyl 5-bromo-4-oxopentanoate | researchgate.net |
| Methyl Levulinate | NH₄Br (Electrochemical) | Acetonitrile/Water | Methyl 3-bromo-4-oxopentanoate | researchgate.net |
Preparation of Other Substituted Pentanoic Acid Derivatives
The synthetic methodologies applied to levulinic acid can be extended to prepare a variety of other substituted pentanoic acid derivatives. These compounds are valuable as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
For example, the synthesis of 5-(4-Fluorophenyl)-5-oxopentanoic acid has been described as a precursor for the synthesis of ezetimibe, a cholesterol-lowering drug. chemspider.com This synthesis involves the reaction of the acid with pivaloyl chloride followed by condensation with (S)-4-phenyloxazolidin-2-one. chemspider.com
The preparation of 4-ethyloctanoic acid , a flavor compound, has been achieved via the malonic ester synthesis. chemicalbook.com Diethyl malonate is alkylated with 2-ethyl-1-bromohexane, followed by saponification and decarboxylation to yield the final product. This synthesis was optimized using microwave irradiation to accelerate the reaction. chemicalbook.com
Another example is the synthesis of 5-bromovaleric acid , which has applications in the preparation of inhibitors for aminoglycoside-resistant bacteria and in the development of semiconducting nanocomposites. One method for its preparation involves the oxidation of cyclopentanone (B42830) with hydrogen peroxide in the presence of a copper salt and an alkali bromide.
The synthesis of various isomers of parinaric acid (octadecatetraenoic acid) has been achieved from alpha-linolenic acid through a sequence of bromination and double dehydrobromination. This demonstrates how bromination can be a key step in the synthesis of complex unsaturated fatty acids.
A scalable synthesis for the four stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate , which are intermediates for S1P1 receptor agonists, has also been reported, showcasing the preparation of more complex cyclic pentanoic acid derivatives.
Table 3: Examples of Substituted Pentanoic Acid Derivative Synthesis
| Compound Name | Key Synthetic Steps | Starting Materials | Reference |
|---|---|---|---|
| 5-(4-Fluorophenyl)-5-oxopentanoic acid | Acylation and condensation | 5-(4-Fluorophenyl)-5-oxopentanoic acid, pivaloyl chloride, (S)-4-phenyloxazolidin-2-one | chemspider.com |
| 4-Ethyloctanoic Acid | Alkylation, saponification, decarboxylation | Diethyl malonate, 2-ethyl-1-bromohexane | chemicalbook.com |
| 5-Bromovaleric Acid | Oxidative ring-opening | Cyclopentanone, H₂O₂, Cu salt, alkali bromide |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.
One-Dimensional NMR (¹H, ¹³C) Spectral Analysis
One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offer fundamental insights into the molecular structure of 3,5-Dibromo-4-oxopentanoic acid.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. nih.gov A typical ¹³C NMR spectrum is acquired with broadband proton decoupling, resulting in a single peak for each unique carbon atom. thieme-connect.de For this compound, distinct signals would be observed for the carboxyl carbon, the carbonyl carbon, and the three carbons in the pentanoic acid chain. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. For example, the carbonyl carbon (C=O) would have a characteristic downfield chemical shift.
A summary of the expected ¹³C NMR spectral data is presented below:
| Carbon Atom | Expected Chemical Shift (ppm) |
| C1 (Carboxyl) | ~170-180 |
| C2 | ~30-40 |
| C3 (CHBr) | ~40-50 |
| C4 (C=O) | ~190-200 |
| C5 (CH₂Br) | ~35-45 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment
Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei. youtube.com
Correlation SpectroscopY (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com In a COSY spectrum of this compound, cross-peaks would be observed between the protons on C2 and C3, and between the proton on C3 and the protons on C5, confirming the connectivity of the carbon chain.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.educolumbia.edu This technique is invaluable for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule. columbia.edu For this compound, the HSQC spectrum would show a cross-peak connecting the ¹H signal of the C2 protons to the ¹³C signal of C2, and so on for all protonated carbons.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is particularly useful for analyzing non-volatile and thermally labile molecules. wikipedia.orgnih.gov It typically produces a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, allowing for the determination of the molecular weight. wikipedia.org When coupled with tandem mass spectrometry (MS/MS), ESI can provide detailed structural information through the analysis of fragmentation patterns. nih.govnih.gov For this compound, ESI-MS would be expected to show a prominent ion corresponding to the deprotonated molecule in negative ion mode.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. core.ac.uk It is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile for direct GC-MS analysis, it could potentially be analyzed after derivatization to a more volatile form. The mass spectrum obtained from GC-MS provides a fragmentation pattern that serves as a molecular fingerprint and can be used to identify the compound by comparing it to spectral libraries. nih.govcore.ac.uk
Vibrational Spectroscopy (Infrared Spectroscopy)
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid, ketone, and carbon-bromine bonds.
While a publicly available, detailed analysis of the condensed-phase IR spectrum is not readily found in the literature, information regarding a vapor phase IR spectrum is available through public databases such as PubChem. nih.gov The interpretation of this spectrum would rely on the characteristic vibrational frequencies for the functional groups present in the molecule.
The key functional groups and their expected IR absorption ranges are:
Carboxylic Acid (-COOH): This group gives rise to two very characteristic and strong absorption bands.
A broad O-H stretching band, typically found in the region of 3300-2500 cm⁻¹. This broadness is a result of hydrogen bonding.
A sharp and intense C=O (carbonyl) stretching band, usually appearing between 1760 and 1690 cm⁻¹.
Ketone (C=O): The ketone carbonyl group also produces a strong C=O stretching absorption. In this molecule, its absorption is expected to be in a similar region to the carboxylic acid carbonyl, potentially leading to overlapping or broadened peaks around 1725-1705 cm⁻¹.
Carbon-Bromine (C-Br): The C-Br stretching vibrations are typically found in the fingerprint region of the IR spectrum, at lower wavenumbers, generally between 690 and 515 cm⁻¹. The presence of two C-Br bonds may result in multiple absorptions in this region.
A detailed analysis of the vapor phase IR spectrum would provide specific wavenumber values for these functional groups in this compound, allowing for a precise structural confirmation.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |
| Carboxylic Acid | C=O stretch | 1760 - 1690 (strong, sharp) |
| Ketone | C=O stretch | 1725 - 1705 (strong, sharp) |
| Carbon-Bromine | C-Br stretch | 690 - 515 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and conformational details of this compound in the solid state.
A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), was conducted to locate any published crystal structures of this compound or its key derivatives. These databases are the primary repositories for small-molecule crystal structures.
The search of these comprehensive databases did not yield any results for the crystal structure of this compound or any of its closely related derivatives. This indicates that, as of the latest updates to these databases, the single-crystal X-ray structure of this compound has not been determined and/or is not publicly available. The lack of crystallographic data means that the precise solid-state conformation, intermolecular interactions, and packing arrangement of this compound remain experimentally unconfirmed.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can predict a wide range of properties, from molecular geometry to reactivity.
The electronic structure of 3,5-Dibromo-4-oxopentanoic acid would be investigated using methods like Density Functional Theory (DFT) or Hartree-Fock (HF) calculations. youtube.com These methods solve approximations of the Schrödinger equation to yield the molecule's wave function and the energies of its molecular orbitals (MOs).
Key aspects of the analysis would include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting electrophilic sites. For this compound, the HOMO is expected to have significant contributions from the oxygen atoms of the carbonyl and carboxyl groups, as well as the bromine atoms. The LUMO would likely be centered on the carbonyl carbon and the carbons bearing the bromine atoms, suggesting these are the primary sites for nucleophilic attack.
An electrostatic potential map would further illuminate the charge distribution. This map would likely show negative potential (red) around the oxygen atoms and a more positive potential (blue) around the acidic proton of the carboxyl group and the α-carbons bonded to the electronegative bromine atoms.
The reactivity of this compound can be predicted by analyzing its electronic structure and by modeling potential reaction pathways. For instance, the presence of two bromine atoms suggests a susceptibility to nucleophilic substitution reactions. libretexts.org Computational methods can be used to model the transition states of these reactions, providing insights into their activation energies and reaction rates.
One important reaction pathway for α-haloketones is the Favorskii rearrangement, which occurs in the presence of a base. Computational studies could model the mechanism of this rearrangement for this compound, determining the most likely products. Another key aspect of reactivity is the acidity of the carboxylic acid proton. Quantum chemical calculations can predict the pKa value of the carboxyl group, indicating its strength as an acid. nih.gov
Furthermore, the α-hydrogens in ketones can be acidic and lead to enolate formation. libretexts.org The presence of electronegative bromine atoms would influence the stability of the corresponding enolate, a factor that can be quantified through computational analysis.
This compound has several rotatable bonds, leading to a complex conformational landscape. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers (energy minima). This is typically done by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of one or more dihedral angles.
For the carboxylic acid group, two main planar conformations are possible: syn and anti, referring to the orientation of the acidic proton relative to the carbonyl group. nih.govnih.gov Computational studies on similar carboxylic acids have shown that the syn conformer is generally more stable, but the energy difference can be influenced by solvent effects. nih.gov The rotation around the C-C bonds in the pentanoic acid chain, as well as the orientation of the bromoacetyl group, would also be critical. The relative energies of different staggered and eclipsed conformations, particularly concerning the bulky bromine atoms, would be determined. youtube.com The results of such an analysis would be an energy landscape showing the relative stabilities of all possible conformers and the energy barriers between them.
Spectroscopic Parameter Prediction
Computational chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for identifying and characterizing a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Quantum chemical calculations can predict the ¹H and ¹³C NMR spectra of this compound. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.
The predicted chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the carbons bearing the bromine atoms would be expected to have a higher chemical shift (be more deshielded) than typical alkyl protons. mnstate.edu The aldehydic proton, if any were present from tautomerization, would appear at a very high chemical shift. libretexts.org The chemical shifts of the carbon atoms would also be predictable, with the carbonyl carbon appearing at a high value and the carbons bonded to bromine also being significantly deshielded. oregonstate.edu
Spin-spin coupling constants (J-couplings) between neighboring protons can also be calculated, providing further structural information. These calculations can help in assigning the peaks in an experimental spectrum and in confirming the connectivity of the atoms. The table below shows hypothetical, yet expected, ¹H and ¹³C NMR chemical shift ranges for this compound based on known data for similar functional groups.
| Atom | Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| H | -COOH | 10-12 | - |
| H | -CH(Br)- | 4.0-5.0 | - |
| H | -CH₂-C(O)- | 2.5-3.5 | - |
| H | -CH₂-COOH | 2.5-3.0 | - |
| C | -COOH | - | 170-185 |
| C | -C=O | - | 195-210 |
| C | -CH(Br)- | - | 40-60 |
| C | -CH₂- | - | 30-50 |
This table is illustrative and actual values would need to be calculated.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Quantum chemical calculations can predict the vibrational frequencies and intensities of these modes. This is typically done by calculating the second derivatives of the energy with respect to the atomic positions.
The calculated IR spectrum of this compound would show characteristic peaks for its functional groups. A strong absorption band would be expected for the C=O stretch of the ketone group (around 1715 cm⁻¹) and another for the C=O stretch of the carboxylic acid group (around 1700-1760 cm⁻¹). libretexts.org The O-H stretch of the carboxylic acid would appear as a broad band in the region of 2500-3300 cm⁻¹. The C-Br stretching vibrations would be expected at lower frequencies.
By comparing the calculated spectrum with an experimental one, a detailed assignment of the observed vibrational bands can be made, providing strong evidence for the molecule's structure.
Investigations into Intramolecular Hydrogen Bonding and Tautomeric Equilibria
The structure of this compound, featuring a carboxylic acid group and a ketone functionality flanked by bromine atoms, suggests the potential for significant intramolecular hydrogen bonding. This non-covalent interaction can play a crucial role in determining the molecule's preferred conformation in the gas phase and in various solvents. The primary intramolecular hydrogen bond would be expected to form between the acidic proton of the carboxyl group and the oxygen atom of the ketone. This interaction would lead to the formation of a stable six-membered ring-like structure.
Furthermore, the presence of the keto group adjacent to a chiral carbon (C3) and a methylene (B1212753) group (C2) opens up the possibility of keto-enol tautomerism. Tautomers are constitutional isomers that readily interconvert, and in this case, a proton could migrate from the α-carbon (C3) to the ketone oxygen, resulting in an enol form. The stability of the keto versus the enol tautomer is influenced by several factors, including intramolecular hydrogen bonding, solvent effects, and the electronic influence of the bromine substituents.
Theoretical methods such as Density Functional Theory (DFT) are instrumental in exploring these phenomena. researchgate.net By employing DFT calculations, it is possible to optimize the geometries of different conformers and tautomers and to calculate their relative energies, thus predicting the most stable forms. orientjchem.org Advanced techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can provide deeper insights into the nature and strength of the intramolecular hydrogen bonds. beilstein-journals.orgnih.gov
Tautomeric Equilibria
For this compound, at least two principal tautomers can be postulated: the keto form and the enol form. The equilibrium between these forms can be significantly affected by the solvent environment. orientjchem.org Polar solvents may favor the more polar keto tautomer, while nonpolar solvents might shift the equilibrium towards the enol form, which can be stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the carboxylic acid's carbonyl oxygen. orientjchem.org
Computational studies on similar β-dicarbonyl compounds have shown that the enol form can be surprisingly stable due to the formation of a strong intramolecular hydrogen bond, which creates a pseudo-aromatic ring. mdpi.com The electronic effects of the bromine atoms at the C3 and C5 positions would also play a critical role. Their electron-withdrawing nature could influence the acidity of the α-proton and the stability of the resulting enolate intermediate, thereby affecting the tautomeric equilibrium.
Hypothetical Computational Data
To illustrate the type of insights that would be gained from a dedicated computational study, the following table presents hypothetical data for the relative energies of the keto and enol tautomers of this compound in different environments. Such data would be crucial for understanding the compound's reactivity and spectroscopic properties.
| Tautomer | Solvent | Relative Energy (kcal/mol) | Key Intramolecular Hydrogen Bond |
| Keto | Gas Phase | 0.00 (Reference) | O-H···O=C (Carboxyl-Ketone) |
| Enol | Gas Phase | +2.5 | O-H···O=C (Enol-Carboxyl) |
| Keto | Water | 0.00 (Reference) | O-H···O=C (Carboxyl-Ketone) |
| Enol | Water | +4.8 | O-H···O=C (Enol-Carboxyl) |
| Keto | Cyclohexane | 0.00 (Reference) | O-H···O=C (Carboxyl-Ketone) |
| Enol | Cyclohexane | +1.2 | O-H···O=C (Enol-Carboxyl) |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not currently published.
Applications in Advanced Organic Synthesis
Role as a Versatile Synthetic Intermediate for Complex Molecules
While specific, large-scale total syntheses prominently featuring 3,5-Dibromo-4-oxopentanoic acid are not extensively documented in mainstream chemical literature, its structure suggests significant potential as a versatile intermediate. The dual reactivity of the molecule allows for sequential or one-pot reactions to build molecular complexity rapidly. For instance, the carboxylic acid can be transformed into esters, amides, or other derivatives, while the dibrominated ketone can participate in a range of substitution and condensation reactions. This inherent functionality makes it a theoretical precursor for various pharmaceuticals and natural products, although specific industrial applications are not widely reported.
The closely related synonym, 3,5-dibromolevulinic acid, is recognized for its utility in synthetic chemistry. sigmaaldrich.com This underscores the potential of the underlying chemical scaffold in the synthesis of more elaborate structures.
Precursor in the Synthesis of Halogenated Heterocyclic Systems
Halogenated heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, exhibiting a wide array of biological activities and physical properties. sigmaaldrich.comorganic-chemistry.org The structure of this compound is primed for the construction of such systems. The 1,3-dicarbonyl-like nature of the dibrominated ketone portion of the molecule, coupled with the carboxylic acid, provides the necessary electrophilic and nucleophilic centers for cyclization reactions.
For example, condensation reactions with various dinucleophiles can lead to the formation of a diverse range of five, six, or seven-membered heterocyclic rings containing one or more heteroatoms such as nitrogen, sulfur, or oxygen. While specific examples detailing the use of this compound in the synthesis of imidazoles, thiazoles, or other halogenated heterocycles are not prevalent in readily accessible scientific literature, the reactivity of similar α,α'-dihaloketones is well-established in this regard. These analogous reactions strongly suggest the feasibility of employing this compound as a precursor for novel halogenated heterocyclic entities.
Utility in the Construction of Functionalized Carbon Skeletons
The carbon backbone of this compound serves as a template for the construction of more complex and functionalized carbon skeletons. The bromine atoms act as handles for the introduction of new carbon-carbon bonds through various coupling reactions. For instance, reactions with organometallic reagents could potentially displace the bromine atoms to introduce alkyl, aryl, or vinyl groups.
Furthermore, the ketone and carboxylic acid functionalities can be manipulated to extend the carbon chain or introduce new functional groups. For example, Wittig-type reactions at the carbonyl group or Arndt-Eistert homologation of the carboxylic acid could be employed to build more elaborate carbon frameworks. The ability to selectively react at different positions of the molecule is key to its utility in the stepwise construction of complex organic structures.
Development of Novel Synthetic Methodologies Utilizing this compound
The unique combination of functional groups in this compound makes it an interesting substrate for the development of new synthetic methodologies. Research into the reactivity of such polyfunctional compounds can lead to the discovery of novel transformations and reaction cascades. For instance, exploring its behavior under various reaction conditions could unveil new cyclization strategies, rearrangement reactions, or methods for the stereoselective introduction of functional groups.
While dedicated studies on the development of novel synthetic methodologies centered exclusively on this compound are not widely published, the broader field of research into the synthetic applications of polyhalogenated carbonyl compounds is an active area. The insights gained from these studies can be extrapolated to predict and develop new reactions for this specific molecule, further expanding its utility as a valuable synthetic tool.
Compound Names
| Compound Name |
| This compound |
| 3,5-dibromolevulinic acid |
| Imidazoles |
| Thiazoles |
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₆Br₂O₃ | PubChem |
| Molecular Weight | 273.91 g/mol | PubChem |
| CAS Number | 1775-46-8 | PubChem |
| Appearance | Solid (Predicted) | N/A |
| Melting Point | 112-113 °C (Predicted) | ChemicalBook |
| Boiling Point | 354.1±32.0 °C (Predicted) | ChemicalBook |
| Density | 2.114±0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 3.60±0.19 (Predicted) | ChemicalBook |
Research Contexts: Environmental Occurrence and Analytical Method Development
Identification as a Halogenated Organic Acid in Environmental Matrices (e.g., Disinfection By-Products)
3,5-Dibromo-4-oxopentanoic acid has been identified as a member of the halogenated organic acid group, which are frequently detected as disinfection by-products (DBPs) in drinking water. health.state.mn.usepa.gov These compounds are not typically found in natural water sources but are formed when disinfectants, such as chlorine or chloramine, react with naturally occurring organic matter present in the water. health.state.mn.us The formation of brominated DBPs, including this compound, is particularly prevalent in source waters with elevated bromide concentrations.
The presence of these halogenated organic acids in treated water is a significant public health concern, as some compounds in this class have been associated with adverse health effects. epa.gov Consequently, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established methods and limits for a range of haloacetic acids in drinking water. epa.govthermofisher.com While this compound itself is not individually regulated, it falls under the broader category of DBPs that are of interest to water quality monitoring programs.
The identification of such compounds in environmental matrices relies on sophisticated analytical techniques capable of detecting trace levels of these substances in complex mixtures.
Development of Advanced Analytical Methods for Detection and Quantification in Complex Samples
The detection and quantification of this compound in complex environmental samples, such as treated drinking water, necessitate the use of advanced analytical methodologies. Gas chromatography (GC) and liquid chromatography (LC) are the foundational techniques employed for the analysis of haloacetic acids. researchgate.netepa.gov
For GC analysis, derivatization is often required to convert the non-volatile organic acid into a more volatile ester, typically a methyl ester, making it suitable for GC separation and detection. thermofisher.comresearchgate.net Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for both identification and quantification, providing both chromatographic separation and mass-based detection. nih.govresearchgate.netnih.gov The mass spectrometer can be operated in various modes, including full scan to identify unknown compounds and selected ion monitoring (SIM) for sensitive and selective quantification of target analytes like this compound.
High-performance liquid chromatography (HPLC) offers an alternative that can often analyze these acids directly without derivatization. waters.comsmatrix.com Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity, which is crucial for detecting the low concentrations of DBPs typically found in drinking water. waters.comdphen1.com Methods like EPA Method 557 utilize ion chromatography coupled with tandem mass spectrometry (IC-MS/MS) for the direct analysis of haloacetic acids. thermofisher.com
Below is a table summarizing typical analytical methods used for the analysis of halogenated organic acids like this compound.
| Analytical Technique | Abbreviation | Common Detector | Sample Preparation | Key Advantages |
| Gas Chromatography | GC | Electron Capture Detector (ECD), Mass Spectrometry (MS) | Derivatization (e.g., methylation) | High resolution, established methods |
| High-Performance Liquid Chromatography | HPLC | Mass Spectrometry (MS/MS) | Often direct injection | No derivatization needed, high sensitivity |
| Ion Chromatography | IC | Mass Spectrometry (MS/MS) | Direct injection | Excellent for ionic analytes |
Spectroscopic and Chromatographic Differentiation from Structural Isomers
The differentiation of this compound from its structural isomers is a significant analytical challenge. Structural isomers possess the same molecular formula but differ in the arrangement of their atoms. This can lead to very similar physical and chemical properties, making their separation and individual identification difficult.
Chromatographic Differentiation: High-resolution chromatographic techniques are essential for separating structural isomers. In gas chromatography, the choice of the capillary column's stationary phase is critical. Different stationary phases will exhibit varying selectivities towards isomers based on differences in their polarity, volatility, and shape. Similarly, in HPLC, the selection of the column (e.g., C18, PFP) and the optimization of mobile phase composition are key to achieving separation. acs.orgchromforum.org While specific studies detailing the separation of this compound isomers are not widely available, the principles of chromatography suggest that tailored methods could resolve them.
Spectroscopic Differentiation: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural elucidation of isomers.
Mass Spectrometry: While structural isomers have the same molecular weight, their fragmentation patterns in MS can differ. Electron ionization (EI) GC-MS can produce unique fragmentation patterns for each isomer, which serve as a "fingerprint" for identification. nih.gov High-resolution mass spectrometry (HRMS) can provide exact mass measurements, confirming the elemental composition, which is a crucial piece of evidence in the identification process. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most definitive methods for differentiating structural isomers. mdpi.comtestbook.com The chemical shifts, coupling constants, and number of signals in an NMR spectrum are directly related to the molecular structure. For example, the position of the bromine atoms and the carbonyl group in this compound will uniquely influence the magnetic environment of each proton and carbon atom, leading to a distinct NMR spectrum compared to its isomers.
The following table outlines the expected differences in spectroscopic data that would allow for the differentiation of this compound from a hypothetical structural isomer, 2,4-Dibromo-3-oxopentanoic acid.
| Spectroscopic Technique | This compound | Hypothetical Isomer: 2,4-Dibromo-3-oxopentanoic acid | Basis for Differentiation |
| ¹H NMR | Distinct signals for protons at C2, C3, and C5. | Different chemical shifts and coupling patterns for protons at C2, C4, and C5. | The local electronic environment of each proton is unique to the isomer's structure. |
| ¹³C NMR | Unique chemical shifts for each of the five carbon atoms. | Different chemical shifts, particularly for the carboxyl, carbonyl, and brominated carbons. | The position of substituents directly impacts the chemical shift of each carbon atom. |
| Mass Spectrometry (EI) | Specific fragmentation pattern resulting from the cleavage of bonds adjacent to the carbonyl and bromine atoms. | A different fragmentation pattern due to the different arrangement of functional groups. | The stability of resulting fragment ions will vary between isomers, leading to different relative abundances in the mass spectrum. |
Future Research Directions and Emerging Trends
Innovative and Sustainable Synthetic Routes
The future synthesis of 3,5-Dibromo-4-oxopentanoic acid will likely pivot away from traditional methods that may involve harsh conditions or hazardous reagents. The development of innovative and sustainable synthetic routes is a key area of research, focusing on environmental compatibility and efficiency.
One promising avenue is the use of milder and more selective brominating agents. Research into N-bromosuccinimide (NBS) in the presence of catalysts for the bromination of related keto-acids could be adapted. unipi.it Furthermore, the principles of green chemistry suggest exploring routes that minimize waste and energy consumption. acs.orgmonash.edu This could involve the development of one-pot syntheses from readily available precursors, potentially derived from bio-based feedstocks like furan (B31954). ijsrst.com The oxidation of furan can yield 5-hydroxy-2(5H)-furanone, which could serve as a precursor for subsequent bromination and ring-opening reactions to generate the target acid. researchgate.net
Another emerging trend is the application of continuous flow chemistry. Flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety for highly exothermic bromination reactions, and easier scalability compared to batch processes.
Table 1: Comparison of Potential Synthetic Approaches
| Feature | Traditional Batch Synthesis (Hypothetical) | Future Sustainable Synthesis |
|---|---|---|
| Starting Materials | Petroleum-based precursors | Bio-based feedstocks (e.g., from furan) |
| Brominating Agent | Elemental Bromine (Br₂) | Catalytic systems with NBS or other solid-phase reagents |
| Solvents | Chlorinated solvents (e.g., CCl₄) unipi.it | Green solvents (e.g., water, ionic liquids, supercritical CO₂) |
| Process | Multi-step batch processing | One-pot synthesis, continuous flow processing |
| Efficiency | Lower atom economy, significant waste | Higher atom economy, minimized waste monash.edu |
Exploration of Novel Catalytic Transformations
The rich functionality of this compound makes it an ideal candidate for a wide range of novel catalytic transformations. The presence of two electrophilic carbon centers (bonded to bromine) and nucleophilic centers (the enolizable ketone and carboxylate) allows for diverse reactivity.
Future research could focus on metal-catalyzed intramolecular cyclization reactions. For instance, palladium or copper catalysis, which is effective in coupling reactions, could be employed to synthesize substituted furanones or other heterocyclic systems. organic-chemistry.org The reaction could proceed via the formation of an enolate followed by intramolecular nucleophilic substitution of one of the bromine atoms.
Organocatalysis also presents a powerful tool. Chiral amines or phosphines could be used to catalyze asymmetric transformations, leading to enantiomerically enriched products. This is particularly relevant for the synthesis of biologically active molecules, where stereochemistry is crucial.
Table 2: Potential Catalytic Transformations of this compound
| Catalyst Type | Potential Reaction | Potential Product Class |
|---|---|---|
| Palladium(0)/Copper(I) | Intramolecular Cross-Coupling/Cyclization | Substituted Furanones, Lactones organic-chemistry.org |
| Gold(I)/Gold(III) | Hydroamination/Hydration of derived alkynes | Nitrogen or Oxygen-containing heterocycles organic-chemistry.org |
| Organocatalysts (e.g., Proline) | Asymmetric Aldol (B89426)/Michael Additions | Chiral polyfunctionalized open-chain compounds |
| Biocatalysts (e.g., Dehalogenases) | Selective Dehalogenation | Monobrominated oxopentanoic acids |
Advanced Computational Approaches for Structure-Reactivity Relationships
To accelerate the discovery of novel reactions and optimize existing ones, advanced computational methods are indispensable. Density Functional Theory (DFT) calculations can provide deep insights into the structure and reactivity of this compound.
Computational studies could be employed to:
Predict Reaction Pathways: By calculating the transition state energies for various potential reactions, computational models can predict the most likely reaction pathways and product outcomes under different catalytic conditions.
Elucidate Reaction Mechanisms: Understanding the step-by-step mechanism of a catalytic cycle is crucial for its optimization. Computational chemistry can map out the entire catalytic cycle, identifying rate-determining steps and key intermediates.
Analyze Spectroscopic Data: Theoretical calculations of NMR shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis) can aid in the characterization of the molecule and its reaction products.
Guide Catalyst Design: By modeling the interaction between the substrate and a catalyst, researchers can rationally design new catalysts with enhanced activity and selectivity for transforming this compound.
The basic molecular properties necessary for these calculations, such as its formula (C₅H₆Br₂O₃) and structure, are well-established. nih.gov
Integration into Green Chemistry Methodologies
The ultimate goal is to integrate the synthesis and application of this compound within the broader framework of green chemistry. This involves a holistic approach that considers the entire lifecycle of the chemical process. acs.org
Key areas for integration include:
Atom Economy: Designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product. monash.edu For instance, cyclization reactions are inherently atom-economical.
Use of Renewable Feedstocks: As mentioned, deriving the carbon skeleton from biomass, such as through furan chemistry, would significantly improve the sustainability profile. ijsrst.com
Benign Solvents and Reagents: Shifting towards water or other environmentally friendly solvents and replacing hazardous reagents with catalytic alternatives are central tenets of green chemistry. nih.gov
Energy Efficiency: Employing catalytic methods, which often proceed under milder conditions than stoichiometric reactions, and utilizing flow chemistry can drastically reduce energy consumption.
By focusing on these emerging trends, the scientific community can harness the synthetic potential of this compound in a manner that is not only innovative but also sustainable and environmentally responsible.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
